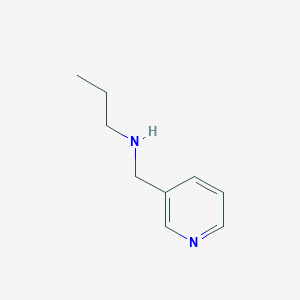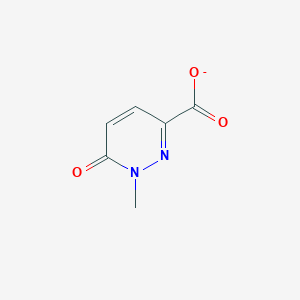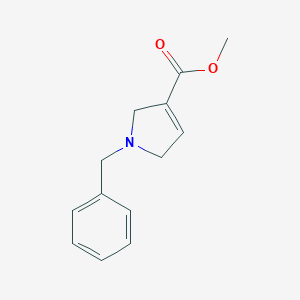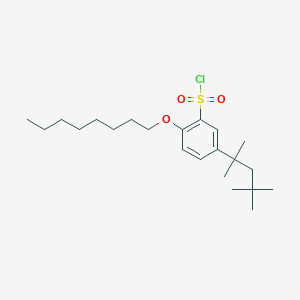![molecular formula C12H12INO5 B021073 2-[(4-Iodobenzoyl)amino]pentanedioic acid CAS No. 104252-71-3](/img/structure/B21073.png)
2-[(4-Iodobenzoyl)amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Iodobenzoyl)amino]pentanedioic acid, also known as IBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry. IBPA is a derivative of the amino acid glutamic acid and has a molecular weight of 407.15 g/mol.
Mechanism Of Action
The mechanism of action of 2-[(4-Iodobenzoyl)amino]pentanedioic acid is not fully understood. However, it is believed that 2-[(4-Iodobenzoyl)amino]pentanedioic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(4-Iodobenzoyl)amino]pentanedioic acid may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to have a number of biochemical and physiological effects. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has also been shown to reduce the severity of inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
2-[(4-Iodobenzoyl)amino]pentanedioic acid has a number of advantages and limitations for lab experiments. 2-[(4-Iodobenzoyl)amino]pentanedioic acid is a relatively stable compound and can be easily synthesized in the lab. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been extensively studied in vitro and in vivo, making it a useful tool for researchers. However, 2-[(4-Iodobenzoyl)amino]pentanedioic acid can be expensive to synthesize and may not be readily available to all researchers.
Future Directions
There are a number of future directions for research on 2-[(4-Iodobenzoyl)amino]pentanedioic acid. One area of research is the development of 2-[(4-Iodobenzoyl)amino]pentanedioic acid analogs that may have improved efficacy and reduced toxicity. Another area of research is the development of targeted delivery systems for 2-[(4-Iodobenzoyl)amino]pentanedioic acid that may improve its bioavailability and reduce off-target effects. Finally, 2-[(4-Iodobenzoyl)amino]pentanedioic acid may be useful in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
2-[(4-Iodobenzoyl)amino]pentanedioic acid can be synthesized using a multi-step process. The first step involves the synthesis of 4-iodobenzoyl chloride from 4-iodobenzoic acid. The second step involves the reaction of 4-iodobenzoyl chloride with glutamic acid to produce N-(4-iodobenzoyl)-L-glutamic acid. The final step involves the reduction of N-(4-iodobenzoyl)-L-glutamic acid to produce 2-[(4-Iodobenzoyl)amino]pentanedioic acid.
Scientific Research Applications
2-[(4-Iodobenzoyl)amino]pentanedioic acid has been extensively studied for its potential applications in the field of medicine and biochemistry. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has also been shown to have anti-inflammatory properties and can reduce the severity of inflammation in animal models. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
104252-71-3 |
|---|---|
Product Name |
2-[(4-Iodobenzoyl)amino]pentanedioic acid |
Molecular Formula |
C12H12INO5 |
Molecular Weight |
377.13 g/mol |
IUPAC Name |
2-[(4-iodobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H12INO5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19) |
InChI Key |
PQOYLAVKDNWUOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)







